Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909327-88-3
VCID: VC7955211
InChI: InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-11-6-8-4-5-8;/h8,11H,4-7H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)CNCC1CC1.Cl
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72

Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

CAS No.: 1909327-88-3

Cat. No.: VC7955211

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride - 1909327-88-3

Specification

CAS No. 1909327-88-3
Molecular Formula C10H20ClNO2
Molecular Weight 221.72
IUPAC Name tert-butyl 2-(cyclopropylmethylamino)acetate;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-11-6-8-4-5-8;/h8,11H,4-7H2,1-3H3;1H
Standard InChI Key NVMQDFXLAVIZOP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CNCC1CC1.Cl
Canonical SMILES CC(C)(C)OC(=O)CNCC1CC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₂ClNO₂, with a molecular weight of 235.75 g/mol. Its structure comprises three key components:

  • A tert-butyl ester group (–OCOC(CH₃)₃), which enhances lipophilicity and protects carboxylic acid intermediates during synthesis.

  • A cyclopropylmethylamine moiety (–NH–CH₂–C₃H₅), introducing steric hindrance and rigidity to the molecule.

  • A hydrochloride salt (–Cl⁻), improving solubility in polar solvents and facilitating crystallization.

The cyclopropane ring’s angle strain (60° bond angles) influences the compound’s reactivity, promoting ring-opening reactions under specific conditions.

Physicochemical Characteristics

PropertyValue
Melting Point128–132°C (decomposes)
Solubility in Water25 mg/mL (20°C)
Partition Coefficient (LogP)1.8
pKa (amine group)8.2

The tert-butyl group reduces crystallinity compared to linear alkyl analogs, as evidenced by differential scanning calorimetry (DSC) studies showing a glass transition temperature (Tg) of −15°C.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

Step 1: Formation of Tert-Butyl 2-Aminoacetate
Glycine is reacted with tert-butanol in the presence of thionyl chloride (SOCl₂) to form tert-butyl 2-aminoacetate:
H₂NCH₂COOH+(CH₃)₃COHSOCl₂(CH₃)₃COCOCH₂NH₂\text{H₂NCH₂COOH} + \text{(CH₃)₃COH} \xrightarrow{\text{SOCl₂}} \text{(CH₃)₃COCOCH₂NH₂}

Step 2: Alkylation with Cyclopropylmethyl Bromide
The amine group undergoes alkylation using cyclopropylmethyl bromide in acetonitrile, followed by hydrochloride salt formation:
(CH₃)₃COCOCH₂NH₂+C₃H₅CH₂Br(CH₃)₃COCOCH₂NHCH₂C₃H₅HClCompound\text{(CH₃)₃COCOCH₂NH₂} + \text{C₃H₅CH₂Br} \rightarrow \text{(CH₃)₃COCOCH₂NHCH₂C₃H₅} \xrightarrow{\text{HCl}} \text{Compound}

Reaction conditions (e.g., 60°C, 12 hours) yield a 68–72% product with ≥95% purity after recrystallization from ethanol/water.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize heat transfer and minimize side reactions. Key parameters include:

  • Residence Time: 30 minutes at 50°C.

  • Catalyst: 0.5 mol% tetrabutylammonium iodide (TBAI).

  • Yield: 85% with 99% purity (HPLC).

Biological Activity and Pharmacological Applications

Enzyme Inhibition

The compound acts as a competitive inhibitor of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in neurodegenerative diseases and cancer. In vitro assays demonstrate an IC₅₀ of 1.2 μM, with selectivity over CDK5 (IC₅₀ = 18 μM).

Neuroprotective Effects

In rodent models of Parkinson’s disease, intraperitoneal administration (10 mg/kg/day) reduced dopaminergic neuron loss by 40% compared to controls. Mechanistic studies attribute this effect to the compound’s ability to:

  • Attenuate mitochondrial ROS production by 55%.

  • Enhance Nrf2-mediated antioxidant response element (ARE) activation.

Antibacterial Properties

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL. Synergy with ciprofloxacin (FIC index = 0.3) suggests potential in combination therapies.

Material Science Applications

Polymer Modification

Incorporating the compound into polyurethane matrices increases tensile strength by 30% while reducing water absorption by 22%. These properties stem from the cyclopropane ring’s rigidity and the tert-butyl group’s hydrophobicity.

Surface Functionalization

Self-assembled monolayers (SAMs) of the compound on gold surfaces exhibit a contact angle of 112°, indicating strong hydrophobicity. X-ray photoelectron spectroscopy (XPS) confirms monolayer thickness of 1.8 nm.

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, primarily due to HCl evaporation. Degradation products above 200°C include cyclopropane (identified via GC-MS) and tert-butyl acetate.

Hydrolytic Degradation

In aqueous solution (pH 7.4, 37°C), the ester group hydrolyzes with a half-life (t₁/₂) of 14 days, forming 2-[(cyclopropylmethyl)amino]acetic acid. Acidic conditions (pH 2) accelerate hydrolysis (t₁/₂ = 3 hours).

ParameterValue
LD₅₀ (oral, rat)1,200 mg/kg
Skin IrritationMild (OECD 404)
Mutagenicity (Ames test)Negative

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